molecular formula C10H11ClO2 B14045205 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one

1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one

Cat. No.: B14045205
M. Wt: 198.64 g/mol
InChI Key: ORYNYRVHNQISAK-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyphenyl group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one typically involves the chloromethylation of 2-hydroxyacetophenone. This reaction can be carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the hydroxyacetophenone to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products:

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules.

Comparison with Similar Compounds

    1-(4-Methyl-2-hydroxyphenyl)propan-2-one: Lacks the chloromethyl group, leading to different reactivity and applications.

    1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one: Similar structure but with a bromomethyl group instead of chloromethyl, which may result in different chemical properties and reactivity.

Uniqueness: 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3

InChI Key

ORYNYRVHNQISAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CCl)O

Origin of Product

United States

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